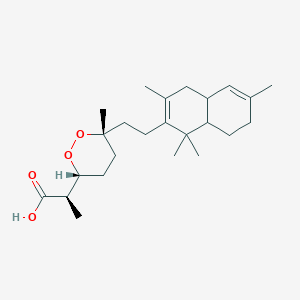

Trunculin A

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

105969-64-0 |

|---|---|

Molekularformel |

C24H38O4 |

Molekulargewicht |

390.6 g/mol |

IUPAC-Name |

(2R)-2-[(3R,6R)-6-methyl-6-[2-(1,1,3,6-tetramethyl-4a,7,8,8a-tetrahydro-4H-naphthalen-2-yl)ethyl]dioxan-3-yl]propanoic acid |

InChI |

InChI=1S/C24H38O4/c1-15-7-8-20-18(13-15)14-16(2)19(23(20,4)5)9-11-24(6)12-10-21(27-28-24)17(3)22(25)26/h13,17-18,20-21H,7-12,14H2,1-6H3,(H,25,26)/t17-,18?,20?,21-,24-/m1/s1 |

InChI-Schlüssel |

BGJFOTULBGQTPJ-RFYXGITPSA-N |

SMILES |

CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C |

Isomerische SMILES |

CC1=CC2CC(=C(C(C2CC1)(C)C)CC[C@@]3(CC[C@@H](OO3)[C@@H](C)C(=O)O)C)C |

Kanonische SMILES |

CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Trunculin A (Norsesterterpene Cyclic Peroxide)

Structural Elucidation, Isolation Protocols, and Bioactivity Profile

Executive Summary

Trunculin A is a rare norsesterterpene cyclic peroxide isolated from marine sponges of the genus Latrunculia (specifically Latrunculia brevis and Latrunculia conulosa). It represents a distinct chemical class characterized by a C24 carbon skeleton ("trunculane") terminating in a 1,2-dioxolane or 1,2-dioxane moiety.

CRITICAL DISAMBIGUATION:

Do not confuse Trunculin A with "Latrunculin A".

Latrunculin A: A macrolide toxin (actin polymerization inhibitor).

Trunculin A: A norsesterterpene cyclic peroxide (antimicrobial/cytotoxic agent). [1] * Implication: Misidentification in screening libraries leads to false positives in cytoskeletal assays. This guide focuses exclusively on the cyclic peroxide .

Part 1: Structural Architecture

The Trunculane Skeleton

Trunculin A is defined by a unique C24 norsesterterpene framework. Unlike standard sesterterpenes (C25), the "nor-" designation indicates the biological loss of one carbon atom, likely through oxidative decarboxylation during biosynthesis.

| Feature | Specification |

| Molecular Class | Norsesterterpene Cyclic Peroxide |

| Carbon Count | C24 (Trunculane skeleton) |

| Key Pharmacophore | Cyclic Peroxide (Endoperoxide) |

| Functional Groups | Carboxylic Acid (C-1), Cyclic Peroxide, Methyl groups |

| Stereochemistry | Defined via X-ray of methyl ester derivatives |

The Cyclic Peroxide Moiety

The biological activity of Trunculin A hinges on the cyclic peroxide ring.

-

Structure: Typically a 1,2-dioxolane (5-membered) or 1,2-dioxane (6-membered) ring fused to the terpene backbone.

-

Reactivity: This bond is thermodynamically unstable but kinetically persistent at physiological temperatures. It serves as a "warhead," capable of undergoing homolytic cleavage in the presence of ferrous iron (Fe²⁺) to generate reactive oxygen species (ROS).

Stereochemical Determination

The absolute configuration of Trunculin A was historically elusive due to the flexibility of the terpene chain.

-

Relative Configuration: Established via NOESY (Nuclear Overhauser Effect Spectroscopy) and X-ray crystallography of the methyl ester derivative (Trunculin A Methyl Ester).

-

Absolute Configuration: Determined using the Mosher Method (modified Horeau procedure). The peroxide is reduced to a diol, esterified with chiral MTPA (α-methoxy-α-trifluoromethylphenylacetic acid), and analyzed via ¹H-NMR to assign R or S configurations based on chemical shift anisotropy.

Part 2: Isolation & Elucidation Protocols

Experimental Workflow (Self-Validating)

The isolation of cyclic peroxides requires strict temperature control to prevent thermal degradation (Fenton-type rearrangement).

Diagram 1: Isolation & Elucidation Logic Caption: Workflow for isolating labile cyclic peroxides from marine sources, prioritizing non-thermal purification.

Detailed Protocol

Step 1: Extraction (Cold Maceration)

-

Protocol: Steep lyophilized Latrunculia tissue in MeOH:DCM (1:1) at 4°C for 24 hours.

-

Why: Avoids thermal decomposition of the O-O bond.

-

Validation: TLC spot test with vanillin (terpene) and KI-starch (peroxide). A blue/black spot with KI indicates intact peroxide.

Step 2: Modified Kupchan Partition

-

Protocol: Concentrate crude extract. Partition between H₂O and EtOAc.

-

Target: Trunculin A is a carboxylic acid; it will reside in the organic layer but can be manipulated via pH.

-

Refinement: Extract organic layer with weak base (NaHCO₃) to pull the acid into the aqueous phase, wash organics, then re-acidify and extract back to EtOAc. This separates Trunculin A from neutral lipids (fats/sterols).

Step 3: HPLC Purification

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

-

Mobile Phase: Isocratic 85% Acetonitrile / 15% H₂O (+0.1% Formic Acid).

-

Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as peroxides have weak UV chromophores.

-

Self-Validation: Check purity via ¹H-NMR. Look for the diagnostic downfield signals (δ 4.0–4.5 ppm) corresponding to the protons attached to the peroxide-bearing carbons.

Part 3: Biological Mechanism & Activity[4]

Mechanism of Action: The "Trojan Horse"

Trunculin A functions similarly to Artemisinin. It is a prodrug that requires activation.

Diagram 2: Peroxide-Mediated Cytotoxicity Pathway Caption: Proposed mechanism where ferrous iron triggers homolytic cleavage of the peroxide bridge, inducing apoptosis.

Validated Biological Activities

| Target | Activity Type | Notes |

| Bacteria | Antimicrobial | Effective against Gram-positive Bacillus subtilis. |

| Fungi | Antifungal | Inhibits Saccharomyces cerevisiae. |

| Cancer Lines | Cytotoxic | Non-specific cytotoxicity driven by oxidative stress (ROS). |

| MDR Cells | Reversal Agent | Some cyclic peroxides inhibit P-gp efflux pumps (needs verification for Trunculin A specifically). |

Part 4: Stability & Handling (Researcher's Note)

-

Storage: Must be stored at -20°C under Argon. The carboxylic acid moiety can catalyze autocatalytic decomposition of the peroxide if left in protic solvents for extended periods.

-

Analysis: Avoid GC-MS (Gas Chromatography). The high injection port temperature (250°C) will thermally degrade the molecule, showing only rearrangement fragments. Use LC-MS (ESI-).

-

Methylation: If the free acid is unstable, convert immediately to the methyl ester using Diazomethane (CH₂N₂) or TMS-diazomethane. The ester is significantly more stable for NMR characterization.

References

-

Capon, R. J., MacLeod, J. K., & Willis, A. C. (1987). Trunculins A and B, norsesterterpene cyclic peroxides from a marine sponge, Latrunculia brevis.[1][2] The Journal of Organic Chemistry, 52(3), 339–342. Link

-

Ovenden, S. P., & Capon, R. J. (1998). Trunculins G–I: New Norsesterterpene Cyclic Peroxides from a Southern Australian Marine Sponge, Latrunculia sp.[3]Australian Journal of Chemistry, 51(7), 573-580.[4] Link

-

Butler, M. S., & Capon, R. J. (1993). Trunculin-F and contrunculin-A and -B: Novel oxygenated norterpenes from a southern Australian marine sponge, Latrunculia conulosa.[3][4] Australian Journal of Chemistry, 46(9), 1363-1374. Link

-

Dembitzky, V. M., et al. (2021). Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity. Marine Drugs (MDPI). Link

Sources

A Technical Guide to Investigating the Biological Activity of Trunculin A Against Bacillus subtilis

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Marine natural products represent a vast and largely untapped resource for such discovery. Trunculin A, a macrolide isolated from the sponge Latrunculia magnifica, is a well-documented inhibitor of eukaryotic actin polymerization, demonstrating potent anti-invasive and anti-metastatic properties in cancer models.[1] Its mechanism involves the sequestration of G-actin monomers, thereby disrupting cytoskeletal dynamics.[2][3] While its effects on eukaryotic cells are extensively studied, its potential activity against prokaryotes remains poorly characterized. This guide presents a comprehensive, in-depth framework for the systematic evaluation of the biological activity of Trunculin A against Bacillus subtilis, a Gram-positive model organism. We provide a logical, multi-phased experimental blueprint, moving from initial antibacterial potency quantification to the elucidation of its potential mechanism of action. This document is designed to serve as a technical guide for researchers, offering detailed, field-proven protocols and explaining the causal logic behind each experimental choice, ensuring a robust and self-validating investigative process.

Introduction and Scientific Premise

The prokaryotic cytoskeleton, once thought to be a simple, unstructured cytoplasm, is now recognized as a complex and dynamic network of protein filaments crucial for cell shape, division, and intracellular organization. A key component of this network in many rod-shaped bacteria, including Bacillus subtilis, is MreB, a homolog of eukaryotic actin. Given that Trunculin A's definitive mechanism in eukaryotes is the disruption of the actin cytoskeleton, a compelling scientific question arises: Can Trunculin A exert an antibacterial effect by targeting the bacterial actin homolog, MreB, or through an alternative mechanism?

This guide provides the technical and intellectual framework to answer this question. We will proceed with the investigation as a logical sequence of inquiries:

-

Quantification of Activity: Does Trunculin A inhibit the growth of or kill B. subtilis? And if so, at what concentration?

-

Elucidation of Mechanism: How does it exert its antibacterial effect? Does it disrupt the cell membrane, interfere with intracellular components, or cause gross morphological damage?

By following this structured approach, researchers can build a comprehensive biological profile of Trunculin A as a potential antibacterial agent.

Phase 1: Quantification of Antibacterial Potency

The foundational step in assessing any potential antimicrobial agent is to quantify its potency. The two primary metrics for this are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC reveals the lowest concentration of the agent that prevents visible bacterial growth (bacteriostatic effect), while the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial population (bactericidal effect).[4][5] A common criterion for defining a bactericidal effect is an MBC value no more than four times the MIC.[6]

Workflow for Determining MIC and MBC

Caption: Workflow for MIC and MBC determination.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Materials:

-

Trunculin A (stock solution in 100% DMSO)

-

Bacillus subtilis (e.g., ATCC 43223)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer (600 nm)

-

Sterile DMSO (vehicle control)

-

Positive control antibiotic (e.g., Vancomycin)

Procedure:

-

Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of B. subtilis. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10]

-

Plate Preparation: a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Prepare a working solution of Trunculin A in CAMHB at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL). c. Add 200 µL of this working solution to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no drug). f. Column 12 will serve as the sterility control (no bacteria).

-

Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum (from step 1d) to wells in columns 1 through 11. This brings the total volume in each well to 200 µL and halves the drug concentration to the final desired test range. b. Add 100 µL of sterile CAMHB to column 12. c. Seal the plate and incubate at 37°C for 16-20 hours under aerobic conditions.[6]

-

Reading the MIC: a. Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of Trunculin A at which there is no visible growth.[7]

Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay

Procedure:

-

Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

-

Spot-plate each aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.[11]

-

Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4][5]

Data Presentation: MIC/MBC Results

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Trunculin A | B. subtilis ATCC 43223 | ||||

| Vancomycin | B. subtilis ATCC 43223 | Bactericidal |

Phase 2: Elucidation of the Mechanism of Action (MoA)

Once antibacterial activity is confirmed and quantified, the investigation must pivot to understanding how the compound works. A logical MoA investigation proceeds from the outside of the cell inward, testing a series of hypotheses based on common antibacterial mechanisms.[12]

Overall MoA Investigation Workflow

Caption: A logical workflow for investigating the mechanism of action.

Hypothesis: Cell Membrane Disruption

Many antimicrobial agents, particularly natural products, exert their effect by compromising the integrity of the bacterial cell membrane.[12] This leads to leakage of intracellular contents and cell death. We can test this hypothesis using a membrane-impermeable fluorescent dye.

Caption: Principle of the membrane permeability assay using PI.

This protocol measures the uptake of Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells.[13][14] An increase in fluorescence indicates membrane damage.

Materials:

-

B. subtilis culture in mid-log phase

-

Trunculin A (at MIC, 2x MIC, 4x MIC)

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorometric plate reader (Excitation ~535 nm, Emission ~617 nm)

-

Positive control (e.g., Polymyxin B for Gram-negatives, or a known membrane-active agent)

-

Negative control (untreated cells)

Procedure:

-

Cell Preparation: Grow B. subtilis in CAMHB to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the original OD₆₀₀.

-

Assay Setup: In a black 96-well plate, add 100 µL of the washed cell suspension to each well.

-

Add 50 µL of Trunculin A solution (prepared in PBS at 4x the desired final concentration) to achieve final concentrations of 1x, 2x, and 4x MIC. Include wells for positive and negative controls.

-

Add 50 µL of PI solution to each well to a final concentration of ~10 µM.

-

Measurement: Immediately place the plate in a fluorometric reader. Measure fluorescence intensity every 5 minutes for 60-90 minutes.[15]

-

Analysis: Plot fluorescence intensity versus time. A significant, dose-dependent increase in fluorescence for Trunculin A-treated cells compared to the negative control indicates membrane permeabilization.

Hypothesis: Morphological Damage

Direct visualization of bacterial cells post-treatment provides invaluable, qualitative data on the mechanism of action. Electron microscopy can reveal changes to the cell surface and internal structures.[16]

Procedure:

-

Treatment: Treat mid-log phase B. subtilis cultures with Trunculin A at 2x MIC for a duration determined by time-kill assays (e.g., 1-2 hours). Include an untreated control.

-

Fixation: Harvest cells by centrifugation and fix them (e.g., with 2.5% glutaraldehyde in a cacodylate buffer).

-

Preparation for SEM: Post-fixation, dehydrate the samples through a graded ethanol series, critical-point dry, and sputter-coat with gold or palladium.

-

Preparation for TEM: Post-fixation, embed the samples in resin, section thinly with an ultramicrotome, and stain with uranyl acetate and lead citrate.[17]

-

Imaging:

-

SEM: Examine cells for surface abnormalities such as pore formation, blebbing, cell lysis, or changes in cell shape/length, which might suggest disruption of MreB function.[18]

-

TEM: Examine ultrathin sections for internal changes like cytoplasmic leakage, DNA condensation, cell wall abnormalities, or incomplete septum formation during cell division.[19][20]

-

Hypothesis: Interaction with Intracellular Targets

If membrane integrity appears intact, or if morphological changes suggest specific internal disruption (e.g., cell shape defects), the investigation should focus on intracellular targets.

To determine if Trunculin A interacts directly with bacterial DNA, a DNA affinity chromatography approach can be employed.[21]

Conceptual Steps:

-

Bait Preparation: Immobilize purified B. subtilis genomic DNA onto magnetic beads or a chromatography resin.

-

Incubation: Incubate the DNA-coated beads with a solution of Trunculin A.

-

Washing: Perform stringent washes to remove non-specifically bound molecules.

-

Elution: Elute any bound Trunculin A from the DNA using a high-salt buffer.

-

Detection: Analyze the eluate for the presence of Trunculin A using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The presence of Trunculin A in the eluate would suggest a direct interaction with DNA.

Synthesis and Future Directions

The data gathered from these phases will provide a robust preliminary profile of Trunculin A's activity against B. subtilis.

-

If MIC/MBC are low and the membrane is rapidly permeabilized, the primary mechanism is likely membrane disruption.

-

If the membrane remains intact but SEM/TEM shows significant changes in cell shape or division, this strongly implicates the bacterial cytoskeleton, specifically MreB, as a potential target. This would be a novel mechanism for this class of compounds and would warrant further investigation.

-

If DNA binding is confirmed, Trunculin A could be acting as a DNA synthesis inhibitor, a mechanism shared by classes like the fluoroquinolones.[12]

Future work should be guided by these initial findings. A strong indication of MreB interaction would necessitate direct binding studies using purified MreB protein. Understanding the mechanism of action is paramount for any future drug development efforts, including lead optimization and addressing potential resistance mechanisms.[22]

References

-

Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Available at: [Link]

-

Lab Six. (n.d.). Minimum Bacteriocidal Concentration (MBC). Available at: [Link]

-

Pharmacology Discovery Services. (n.d.). Bacillus subtilis (ATCC 43223) MIC. Available at: [Link]

-

ResearchGate. (n.d.). Scanning electron microscopy (SEM) images of bacteria treated with.... Available at: [Link]

-

Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Available at: [Link]

-

ResearchGate. (2024). How to assess bacterial permeability?. Available at: [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

-

Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Available at: [Link]

-

PubMed. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Available at: [Link]

-

Microbiology Society. (n.d.). Electron Microscopy of Bacteria treated with Cetyltrimethylammonium Bromide. Available at: [Link]

-

DiVA portal. (n.d.). IDENTIFYING BACTERIA USING DNA BINDING MAPS. Available at: [Link]

-

Bio-protocol. (n.d.). 2.6. Outer Membrane Permeability Assay. Available at: [Link]

-

Royal Society of Chemistry. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Available at: [Link]

-

Frontiers. (2022). A preliminary investigation into bacterial viability using scanning electron microscopy–energy-dispersive X-ray analysis: The case of antibiotics. Available at: [Link]

-

Malaysian Journal of Microscopy. (n.d.). Ultrastructural Study On The Effects Of Antibiotics On Staphylococcus aureus ATCC 25923. Available at: [Link]

-

American Society for Microbiology. (n.d.). Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm. Available at: [Link]

-

PubMed Central. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Available at: [Link]

-

Bio-protocol. (n.d.). ChIP-Seq for Genome-Scale Analysis of Bacterial DNA-Binding Proteins. Available at: [Link]

-

Wikipedia. (n.d.). Latrunculin. Available at: [Link]

-

PubMed. (2000). Actin-latrunculin A structure and function. Differential modulation of actin-binding protein function by latrunculin A. Available at: [Link]

-

Oxford Academic. (2014). Understanding DNA-binding specificity by bacteria hybrid selection. Available at: [Link]

-

PubMed Central. (n.d.). Identification of novel DNA binding proteins using DNA affinity chromatography-pulldown. Available at: [Link]

-

PubMed Central. (n.d.). A bacterial one-hybrid system for determining the DNA-binding specificity of transcription factors. Available at: [Link]

-

Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

-

Ukrainian Journal of Ecology. (2019). Antibiotic susceptibilty of bacteria from the Bacillus subtilis group. Available at: [Link]

-

PubMed Central. (n.d.). Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies. Available at: [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

-

Oxford Academic. (2002). Susceptibility testing of Bacillus species. Available at: [Link]

-

PubMed Central. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available at: [Link]

-

SciSpace. (2019). Determination of Minimum Inhibitory Concentration (MIC) and percentage Bacterial Growth Inhibition of essential oils against Gra. Available at: [Link]

-

PubMed Central. (n.d.). Identification, characterization and antibiotic susceptibility testing for Bacillus species. Available at: [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

-

PubMed Central. (n.d.). A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1. Available at: [Link]

-

Frontiers. (2019). Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group. Available at: [Link]

-

ResearchGate. (2022). (PDF) bacteriocins: potential usage and mechanism of action. Available at: [Link]

-

MDPI. (2022). Induction and Stabilization of Antibacterial Activity in a Bacillus subtilis 534 Probiotic Strain. Available at: [Link]

-

ResearchGate. (2025). Antimicrobial Activity of Plant Extracts against Bacillus Subtilis, Staphylococcus Aureus and Escherichia Coli. Available at: [Link]

-

PubMed Central. (n.d.). An overview of the antimicrobial resistance mechanisms of bacteria. Available at: [Link]

-

Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Available at: [Link]

Sources

- 1. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actin-latrunculin A structure and function. Differential modulation of actin-binding protein function by latrunculin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. microchemlab.com [microchemlab.com]

- 6. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 9. asm.org [asm.org]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 13. researchgate.net [researchgate.net]

- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. microscopy.org.sg [microscopy.org.sg]

- 18. Frontiers | A preliminary investigation into bacterial viability using scanning electron microscopy–energy-dispersive X-ray analysis: The case of antibiotics [frontiersin.org]

- 19. microbiologyresearch.org [microbiologyresearch.org]

- 20. Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of novel DNA binding proteins using DNA affinity chromatography-pulldown - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Pharmacognosy of Latrunculia spp.: Secondary Metabolites Beyond Latrunculins

Executive Summary

For decades, the genus Latrunculia (Porifera: Demospongiae) has been synonymous with latrunculins , the macrolide toxins widely used as actin polymerization inhibitors in cell biology. However, for drug development professionals, the "latrunculin tunnel vision" obscures a far more chemically complex and pharmacologically promising landscape.

This technical guide shifts the focus to the pyrroloiminoquinone alkaloids —specifically discorhabdins and tsitsikammamines —and other non-macrolide metabolites like callipeltins and trunculins . Unlike the cytoskeletal destabilization of latrunculins, these compounds target nuclear enzymes (Topoisomerase II), metabolic checkpoints (IDO1), and hypoxia signaling pathways (HIF-1

Chemical Diversity: The Pyrroloiminoquinone Scaffold

The chemotaxonomic signature of Latrunculia (beyond latrunculins) is the pyrroloiminoquinone core.[1][2] These alkaloids are derived from tryptophan via oxidative cyclization and are often characterized by vibrant green, red, or brown pigmentation in the sponge tissue.

Discorhabdins

Discorhabdins are the most prominent class, featuring a tetracyclic pyrido[2,3-h]pyrrolo[4,3,2-de]quinoline core fused to a cyclohexanone ring.[3][4]

-

Structural Variants: The class is divided into series (A, B, C, D, etc.) based on substitutions at C-1, C-2, C-4, and the presence of sulfur bridges.

-

Key Analogs:

-

Discorhabdin C: The first isolated; exhibits potent cytotoxicity.

-

Discorhabdin B & Q: Contain a C-5/C-8 sulfur bridge.

-

14-Bromo-discorhabdins: Halogenated variants often showing enhanced bioactivity.

-

Atkamine: A recently discovered scaffold from Aleutian Latrunculia sp. with a unique fused ring system.[5]

-

Tsitsikammamines

Originally found in Tsitsikamma spp., these bis-pyrroloiminoquinones have been isolated from Antarctic Latrunculia biformis.[6][7][8] They lack the cyclohexanone spiro-ring of discorhabdins, structurally resembling a "double" pyrroloiminoquinone system.

-

Significance: They exhibit lower general cytotoxicity than discorhabdins but higher specificity for enzymes like IDO1 (Indoleamine 2,3-dioxygenase).

Other Metabolites[3]

-

Callipeltins: Acyclic and cyclic depsipeptides (e.g., Callipeltin A) with antifungal and anti-HIV activity.

-

Trunculins: Norsesterterpenes acting as membrane disruptors or antiproliferative agents.

Mechanisms of Action (Pharmacology)

The shift from latrunculins to pyrroloiminoquinones represents a shift from cytoskeletal to nuclear and metabolic targeting.

Primary Targets

-

Topoisomerase II Inhibition: Discorhabdins intercalate into DNA and inhibit Topo II, leading to double-strand breaks and apoptosis. This mechanism is analogous to doxorubicin but operates on a distinct chemical scaffold.

-

HIF-1

/ p300 Inhibition: Discorhabdins (e.g., Dihydrodiscorhabdin C) disrupt the interaction between Hypoxia-Inducible Factor 1 -

IDO1 Inhibition: Tsitsikammamines inhibit Indoleamine 2,3-dioxygenase, an enzyme that tumors use to suppress T-cell activity. This suggests potential as an immuno-oncology adjuvant.

Mechanistic Pathway Diagram

Figure 1: Multi-target pharmacology of Latrunculia alkaloids, contrasting direct cytotoxicity (Topo II) with metabolic/immune modulation (HIF-1

Technical Workflow: Isolation and Purification

Isolating pyrroloiminoquinones requires specific handling due to their polarity (alkaloids) and potential instability (oxidation). The following protocol integrates modern Molecular Networking (GNPS) to target novel analogs efficiently.

Extraction Protocol

Objective: Maximize alkaloid recovery while removing lipophilic pigments and salts.

| Step | Parameter | Rationale |

| 1. Lysis | Freeze-dry sponge tissue; grind to powder. | Increases surface area; prevents enzymatic degradation. |

| 2. Extraction | MeOH:DCM (1:1) x 3 cycles. | Extracts both polar alkaloids and moderately lipophilic variants. |

| 3. Partition | Dissolve crude in H₂O; partition vs. n-Butanol. | Critical: Pyrroloiminoquinones partition into the BuOH phase, leaving salts in water and fats in Hexane (if used). |

| 4. SPE | C18 or HP-20 resin. | Desalting and initial fractionation. Elute with decreasing polarity (H₂O |

Purification & Identification (The "Smart" Workflow)

Traditional bioassay-guided fractionation is slow. We recommend a Feature-Based Molecular Networking (FBMN) approach.

-

LC-MS/MS Profiling: Run the BuOH fraction on a Q-TOF MS in positive mode.

-

GNPS Analysis: Upload MS/MS data to the Global Natural Products Social Molecular Networking platform.

-

Cluster Identification: Look for clusters with characteristic mass deficits (indicative of Br/S) and neutral losses (e.g., loss of SO₂ or NH₃).

-

Targeted HPLC:

-

Column: Phenyl-Hexyl or C18 (Polar Endcapped).

-

Mobile Phase: H₂O : MeCN + 0.1% TFA (Trifluoroacetic acid).

-

Note: The acid is mandatory to keep alkaloids protonated and improve peak shape.

-

Isolation Workflow Diagram

Figure 2: Modern isolation workflow utilizing Molecular Networking to prioritize novel pyrroloiminoquinone analogs.

Drug Development Potential & SAR

Structure-Activity Relationships (SAR)

-

C-1 Substitution: Steric bulk at C-1 (e.g., in Discorhabdin L) often reduces cytotoxicity compared to Discorhabdin C, potentially improving the therapeutic index.

-

Sulfur Bridge: The C-5/C-8 sulfur bridge (Discorhabdin B) is associated with high potency but also high toxicity.

-

Bromination: Brominated analogs (e.g., 14-bromo-discorhabdin C) often show increased lipophilicity and cell permeability, enhancing in vivo efficacy.

Challenges

-

Toxicity: The primary hurdle for discorhabdins is their narrow therapeutic window. They are potent cytotoxins.

-

Synthetic Feasibility: While total syntheses exist (e.g., oxidative spirocyclization), they are complex. Semi-synthesis from abundant sponge metabolites is a viable alternative.

References

-

Li, F., et al. (2018). Targeted Isolation of Tsitsikammamines from the Antarctic Deep-Sea Sponge Latrunculia biformis by Molecular Networking and Anticancer Activity.[6][8] Marine Drugs, 16(8), 268.[6] Link

-

Botic, T., et al. (2017). Discorhabdin alkaloids from Antarctic Latrunculia spp. sponges as a new class of cholinesterase inhibitors.[9] European Journal of Medicinal Chemistry, 136, 294-304. Link

-

Davies-Coleman, M. T., et al. (2019). The colourful chemistry of South African latrunculid sponges. South African Journal of Science, 115(5/6). Link

-

Ford, J., et al. (2008). Neodiscorhabdins: The first class of discorhabdin analogues to inhibit HIF-1 activation. Bioorganic & Medicinal Chemistry Letters, 18(14), 4047-4050. Link

-

Yang, A., et al. (1995). Discorhabdin Alkaloids from the Antarctic Sponge Latrunculia apicalis. Journal of Natural Products, 58(10), 1596–1599. Link

-

Wang, J., et al. (2014). Atkamine: A New Pyrroloiminoquinone Scaffold from the Cold Water Aleutian Islands Latrunculia Sponge. Organic Letters, 16(2), 456–459. Link

Sources

- 1. Chemistry, Chemotaxonomy and Biological Activity of the Latrunculid Sponges (Order Poecilosclerida, Family Latrunculiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colourful chemistry of South African latrunculid sponges [scielo.org.za]

- 3. Chemistry, Chemotaxonomy and Biological Activity of the Latrunculid Sponges (Order Poecilosclerida, Family Latrunculiidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Atkamine: A New Pyrroloiminoquinone Scaffold from the Cold Water Aleutian Islands Latrunculia Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Isolation of Tsitsikammamines from the Antarctic Deep-Sea Sponge Latrunculia biformis by Molecular Networking and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Marine Norsesterterpene Peroxides

Introduction: The Challenge of Purifying Marine Peroxides

Marine sponges are prolific producers of structurally diverse and biologically active secondary metabolites, many of which hold significant promise for drug discovery.[1][2] Among these are the norsesterterpene peroxides, a class of compounds characterized by a unique and reactive 1,2-dioxane ring structure.[1] This endoperoxide functionality is often crucial for their potent cytotoxic, antimalarial, and anti-inflammatory activities, making them prime candidates for pharmaceutical development.[1][3] However, the very reactivity that imparts their bioactivity also presents a significant challenge for their isolation and purification. These molecules can be sensitive to heat, light, and strong acids or bases, necessitating carefully optimized purification strategies to maintain their structural integrity.

This application note provides a comprehensive guide to the purification of marine norsesterterpene peroxides using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, natural product chemists, and drug development professionals seeking to isolate these valuable compounds from complex crude extracts of marine organisms like sponges of the Diacarnus or Mycale genera.[1][4] We will delve into the rationale behind chromatographic choices, provide detailed, field-proven protocols, and offer insights to overcome common purification hurdles.

The Chromatographic Rationale: Selecting the Right HPLC Mode

The choice between normal-phase (NP) and reversed-phase (RP) HPLC is the most critical decision in developing a purification workflow for norsesterterpene peroxides.[5][6]

Reversed-Phase (RP-HPLC): The Workhorse for Initial Fractionation

Reversed-phase HPLC is the most widely used chromatographic technique, employing a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (e.g., water, methanol, acetonitrile).[6][7][8] For norsesterterpene peroxides, which are generally lipophilic, RP-HPLC is an excellent first-line purification tool.[5]

-

Mechanism & Causality : In RP-HPLC, retention is driven by hydrophobic interactions between the non-polar analytes and the stationary phase.[6] More lipophilic (non-polar) compounds, like the core scaffold of norsesterterpenes, are retained longer. The polarity of the mobile phase is systematically decreased (by increasing the proportion of organic solvent) to elute compounds in order of increasing hydrophobicity. This principle allows for effective separation of the target peroxides from more polar contaminants in the initial crude extract.

-

Practical Advantages : RP-HPLC offers high reproducibility, a wide variety of available column chemistries, and compatibility with mass spectrometry (MS) detectors when volatile buffers like ammonium acetate are used.[7]

Normal-Phase (NP-HPLC): The Key to Isomer Separation and Final Polishing

Normal-phase HPLC utilizes a polar stationary phase (commonly silica) and a non-polar mobile phase (such as hexane and ethyl acetate).[5][6] While less common for initial cleanup, NP-HPLC is invaluable for the fine-tuning and final purification steps.

-

Mechanism & Causality : In NP-HPLC, retention is governed by polar interactions (like hydrogen bonding and dipole-dipole forces) between the analytes and the polar stationary phase.[5] Less polar compounds elute first. This mode excels at separating structurally similar isomers, which may only differ by the orientation of a hydroxyl group or other minor polar feature—a common occurrence in natural product families.[4][5] Norsesterterpene peroxides often have subtle stereochemical differences that co-elute in RP-HPLC but can be resolved using the distinct selectivity of NP-HPLC.[9]

-

Practical Considerations : NP-HPLC is highly sensitive to water content in the mobile phase, which can deactivate the silica surface and lead to inconsistent retention times. Therefore, using high-purity, anhydrous solvents is critical for reproducibility.

Overall Purification Workflow

The purification of norsesterterpene peroxides is a multi-step process that begins with extraction and culminates in a highly pure compound. The workflow leverages different chromatographic techniques to systematically remove impurities.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Bioactive Terpenes from Marine Sponges and Their Associated Organisms [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. phenomenex.com [phenomenex.com]

- 6. labtech.tn [labtech.tn]

- 7. iosrphr.org [iosrphr.org]

- 8. phenomenex.com [phenomenex.com]

- 9. researchgate.net [researchgate.net]

Application Note: Procedures for Screening Marine Sponge Extracts for Cyclic Peroxides

Abstract & Strategic Context

Marine sponges, particularly of the genera Plakortis, Diacarnus, and Sigmosceptrella, are prolific producers of cyclic peroxides (e.g., plakortin, chondrillin). These metabolites exhibit potent antimalarial, antifungal, and anticancer activities. However, their chemical instability poses a significant challenge in drug discovery.

This guide provides a self-validating protocol for the detection and isolation of these labile compounds. Unlike standard phytochemical screenings, peroxide workflows require strict temperature controls and specific visualization reagents to prevent artifact formation (rearrangement) or hazardous decomposition.

Safety & Stability: The "Zero-Compromise" Rule

WARNING: Concentrated organic peroxides are potentially explosive.

-

Temperature: All extraction and evaporation steps must occur < 30°C .

-

Materials: Avoid metallic spatulas or needles when handling pure fractions; trace transition metals (Fe, Cu) can catalyze radical decomposition. Use glass or Teflon.

-

Storage: Crude extracts must be stored at -20°C under Argon immediately after drying.

Workflow Logic (DOT Visualization)

The following decision tree illustrates the screening logic, prioritizing the removal of false positives (e.g., general lipids) before expensive spectroscopic analysis.

Figure 1: Decision matrix for the isolation of labile marine peroxides.

Protocol A: Cold Extraction

Standard extraction protocols using heat or prolonged exposure to light will degrade endoperoxides.

-

Lyophilization: Freeze-dry the sponge tissue. Avoid air-drying to prevent oxidation.

-

Solvent System: Use CH₂Cl₂:MeOH (1:1) .

-

Rationale: Methanol penetrates the cell matrix; Dichloromethane solubilizes the lipophilic peroxides.

-

-

Procedure:

-

Macerate tissue in solvent at 4°C for 12 hours.

-

Filter through Celite.

-

Evaporate solvent under reduced pressure (Rotavap bath < 30°C ).

-

-

Partitioning: Resuspend crude gum in 90% MeOH/H₂O and partition against Hexane (to remove fats) and then DCM. The DCM fraction will contain the cyclic peroxides.

Protocol B: Rapid Chemical Screening (TLC)

This is the critical "Field Test." We utilize the oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺) ions by the peroxide, which then complexes with thiocyanate to form a blood-red color.

Reagent Preparation (Ferrous Thiocyanate)[1]

-

Solution A: 3% Ammonium Thiocyanate (NH₄SCN) in acetone.

-

Solution B: 1% Ferrous Sulfate (FeSO₄) in water (Prepare fresh; unstable).

-

Usage: Mix A and B (ratio 5:1) immediately before spraying.[1]

Experimental Steps

-

Plate: Silica Gel 60 F₂₅₄.

-

Mobile Phase: Hexane:EtOAc (7:3) is a standard starting point for non-polar peroxides.

-

Detection:

-

Spray the plate heavily with the FeSCN mixture.

-

Observation: Look for instantaneous blood-red spots on a pale background.

-

Note: Slow development of red color (minutes) usually indicates general oxidation of lipids (false positive), not high-energy peroxides.

-

Validation (The "Self-Validating" Step)

Always run a positive control of Artemisinin or t-Butyl hydroperoxide in a separate lane. If the control does not turn red, your Ferrous Sulfate reagent has oxidized and must be remade.

Protocol C: Structural Dereplication (NMR)

Before scaling up isolation, confirm the presence of the peroxide ring using ¹H NMR. This saves time on false positives from the TLC step.

Diagnostic Signals for Marine Cyclic Peroxides: The protons adjacent to the peroxide bridge (H-3 and H-6 in 1,2-dioxanes) exhibit characteristic downfield shifts due to the electronegativity of the oxygen atoms.

| Structural Moiety | ¹H NMR Shift (δ ppm) | ¹³C NMR Shift (δ ppm) | Signal Shape |

| -CH-O-O- (Ring Methine) | 3.80 – 4.60 | 78.0 – 85.0 | Multiplet / Broad |

| -C-O-O- (Quaternary) | N/A | 80.0 – 86.0 | Singlet |

| Olefinic Protons (Side chain) | 5.10 – 5.50 | 125.0 – 135.0 | Multiplet |

| Ester Methyl (-COOCH₃) | ~3.65 | 51.0 – 52.0 | Singlet |

Data synthesized from Plakortis sp. metabolite analysis (plakortides).

Interpretation: If your TLC-active fraction shows a complex multiplet in the 3.8–4.6 ppm region but lacks signals for methoxy groups or alcohols, it is highly probable to be a cyclic peroxide.

Isolation Strategy (HPLC)

Crucial: Most marine peroxides lack a strong UV chromophore (unless conjugated).

-

Detector: Use Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) .

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna).

-

Mobile Phase: Acetonitrile/Water gradient.

-

Acid Modifier: Avoid Trifluoroacetic Acid (TFA) . Strong acids can trigger rearrangement of the peroxide ring. Use 0.1% Formic Acid only if necessary for peak shape.

References

-

Davidson, B. S. (1991). "Cytotoxic metabolites from the marine sponge Plakortis sp."[2] Journal of Organic Chemistry. Link

-

Stierle, D. B., & Faulkner, D. J. (1980). "Metabolites of the marine sponge Plakortis zygompha." Journal of Organic Chemistry. Link

-

Campagnuolo, C., et al. (2005). "New Cytotoxic Cyclic Peroxide Acids from the Marine Sponge Plakortis sp." Marine Drugs. Link

-

U.S. National Library of Medicine. "PubChem Compound Summary for Artemisinin" (Control Standard). Link

-

Kobayashi, J., et al. (1993). "Plakortide F, a new cyclic peroxide from the Okinawan marine sponge Plakortis sp." Journal of Natural Products. Link

Sources

Application Note & Protocol: Preparation of Trunculin A Stock Solutions for Cellular and Biochemical Bioassays

Abstract & Introduction

Trunculin A is a norsesterterpene cyclic peroxide originally isolated from the marine sponge Latrunculia brevis.[1][2] Like other members of the trunculin family, it possesses significant biological activity, including potent cytotoxicity against various cancer cell lines.[2] Its unique structure, featuring a peroxide bridge, makes it a valuable tool for research in oncology and cell biology. However, this reactivity also necessitates careful and precise handling to ensure the integrity of the compound and the reproducibility of experimental results.

This document provides a comprehensive, field-proven guide for the preparation of Trunculin A stock solutions. The protocols herein are designed to ensure maximum solubility, stability, and accuracy for downstream applications, from high-throughput screening to detailed mechanistic studies. We will move beyond simple procedural steps to explain the critical rationale behind solvent selection, storage conditions, and dilution strategies, empowering researchers to generate reliable and consistent data.

Key Physicochemical Data for Trunculin A:

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₃₈O₄ | [3] |

| Molecular Weight | 390.56 g/mol | Calculated from Formula[3] |

| Appearance | Typically a white to off-white solid or oil | General observation for purified natural products |

| Core Structure | Norsesterterpene Cyclic Peroxide | [1][2] |

The Principle of Stock Solution Preparation: Ensuring Stability and Accuracy

The primary goal of creating a stock solution is to convert a small, difficult-to-weigh mass of a potent compound into a liquid format that is stable, homogenous, and can be accurately diluted to precise final concentrations. For a cytotoxic and potentially unstable molecule like Trunculin A, several factors are paramount.

2.1 Solvent Selection: The Critical Role of DMSO

The choice of solvent is the most critical decision in this process. While aqueous buffers are the final environment for most bioassays, Trunculin A, like many lipophilic marine natural products, exhibits poor water solubility.

-

Causality : Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for Trunculin A. Its aprotic, highly polar nature allows it to effectively solvate a wide range of organic molecules, including complex polyketides.[4] Experimental evidence from numerous studies on related marine-derived cytotoxins confirms that DMSO is an effective solvent that is compatible with most cell culture-based assays when diluted to a final concentration of ≤0.5%.[4]

-

Trustworthiness : Using a high-purity (≥99.9%), anhydrous grade of DMSO is non-negotiable. Water content can promote hydrolysis or degradation of sensitive compounds. Furthermore, lower-purity grades may contain contaminants that could interfere with the bioassay or degrade the compound.

2.2 Aliquoting and Storage: Preserving Compound Integrity

Trunculin A's cyclic peroxide moiety is susceptible to degradation from environmental factors. Repeated freeze-thaw cycles can introduce moisture and promote the formation of ice crystals, which can shear complex molecules.

-

Causality : Preparing multiple, small-volume single-use aliquots of the high-concentration primary stock is a core tenet of good laboratory practice for handling precious or unstable reagents.[5] This strategy ensures that the main stock is not repeatedly warmed, exposed to atmospheric moisture, or contaminated.

-

Trustworthiness : Storing these aliquots at -20°C or, preferably, -80°C in tightly sealed, low-retention tubes minimizes degradation from thermal, oxidative, and hydrolytic pathways. Protection from light by using amber vials or wrapping tubes in foil is also recommended as a best practice for complex organic molecules.

Experimental Workflow Overview

The following diagram outlines the complete workflow from receiving the solid compound to preparing the final working solutions for your bioassay plate.

Caption: Workflow for Trunculin A solution preparation.

Detailed Protocol: Primary Stock Solution (10 mM)

This protocol describes the preparation of a high-concentration primary stock solution. All steps involving the handling of pure, solid Trunculin A should be performed in a chemical fume hood with appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

Materials:

-

Trunculin A (solid)

-

Anhydrous, biotechnology-grade DMSO (≥99.9%)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Sterile, low-retention 1.5 mL microcentrifuge tubes (amber or wrapped in foil)

-

Sterile, positive-displacement pipette and tips

Procedure:

-

Pre-Calculation : Determine the required volume of DMSO to achieve a 10 mM stock solution.

-

Formula : Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

Example for 1 mg of Trunculin A (MW = 390.56 g/mol ):

-

Volume (L) = 0.001 g / (390.56 g/mol * 0.010 mol/L)

-

Volume (L) = 0.000256 L

-

Volume (µL) = 256 µL

-

-

-

Weighing : Carefully weigh 1 mg of Trunculin A directly into a sterile, tared microcentrifuge tube. Record the exact weight.

-

Solubilization : Using a calibrated pipette, add the calculated volume (256 µL for exactly 1 mg) of anhydrous DMSO to the tube containing the Trunculin A.

-

Expert Tip: It is best practice to recalculate the required solvent volume based on the actual mass weighed to ensure maximum accuracy.

-

-

Dissolution : Tightly cap the tube and vortex thoroughly for 1-2 minutes. If any solid particles remain, briefly sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear.

-

Aliquoting : Immediately dispense the primary stock solution into single-use aliquots (e.g., 10 µL aliquots in sterile, amber 0.5 mL tubes). This will yield approximately 25 aliquots, sufficient for many experiments while protecting the main stock.

-

Storage : Label the aliquots clearly (e.g., "Trunculin A, 10 mM in DMSO, Date, Initials") and store them in a freezer box at -80°C, protected from light.

Detailed Protocol: Intermediate & Final Working Solutions

This section describes the creation of a dilution series to determine the effective concentration range (e.g., IC₅₀) of Trunculin A in a typical cell-based assay.

Principle of Serial Dilution:

Serial dilution is a systematic method to create a series of concentrations from a primary stock. For cytotoxic compounds with a steep dose-response curve, a logarithmic dilution series (e.g., 10-fold or 3-fold dilutions) is often most effective. The following table provides an example of a dilution scheme starting from a 10 mM primary stock to achieve final assay concentrations from 10 µM to 1 nM.

Example Serial Dilution Scheme:

| Step | Starting Solution | Diluent & Volume | Dilution Factor | Resulting Concentration | Final Assay Conc. (at 1:1000 dilution) |

| A | 10 mM Primary Stock | 90 µL DMSO | 1:10 | 1 mM (1000 µM) | 1 µM |

| B | 10 µL of 1 mM (Step A) | 90 µL DMSO | 1:10 | 100 µM | 100 nM |

| C | 10 µL of 100 µM (Step B) | 90 µL DMSO | 1:10 | 10 µM | 10 nM |

| D | 10 µL of 10 µM (Step C) | 90 µL DMSO | 1:10 | 1 µM | 1 nM |

| E | Vehicle Control | 100 µL DMSO | N/A | 0 µM | 0.1% DMSO |

Procedure:

-

Thaw : Remove one aliquot of the 10 mM primary stock from the -80°C freezer and thaw it at room temperature. Spin it down briefly to collect the solution at the bottom of the tube.

-

Prepare Dilution Tubes : Label sterile microcentrifuge tubes for each intermediate concentration (e.g., A, B, C, D) and for the vehicle control (E).

-

Perform Serial Dilutions :

-

Add 90 µL of pure DMSO to tubes B, C, and D.

-

Add 10 µL of the 10 mM primary stock to 90 µL of DMSO in a separate tube to create your 1 mM intermediate stock (Tube A). Vortex to mix.

-

Transfer 10 µL from Tube A (1 mM) into Tube B (containing 90 µL DMSO). Vortex. This creates your 100 µM stock.

-

Transfer 10 µL from Tube B (100 µM) into Tube C (containing 90 µL DMSO). Vortex. This creates your 10 µM stock.

-

Transfer 10 µL from Tube D (10 µM) into Tube D (containing 90 µL DMSO). Vortex. This creates your 1 µM stock.

-

-

Final Dosing : The intermediate solutions are now ready for final dilution into your cell culture medium.

-

Example : To achieve a final concentration of 1 µM in a well containing 100 µL of medium, you would add 0.1 µL of the 1 mM intermediate stock (Tube A). A more practical approach is to dilute the intermediate stock further in the complete medium before adding it to the cells to ensure accurate pipetting volumes.

-

Self-Validation : Always include a "vehicle control" (e.g., 0.1% DMSO in medium) to ensure that the solvent itself does not affect the assay outcome.

-

References

-

Comprehensive Marine Natural Products Database (CMNPD) . CMNPD2845: trunculin A. [Link]

-

He, H.Y., Faulkner, D.J., Lu, H.S.M., & Clardy, J. (1991). Norsesterterpene peroxides from the sponge Latrunculia sp. Journal of Organic Chemistry, 56(6), 2112–2115. [Link]

-

Tedesco, E., et al. (2020). Marine Natural Products with Cytotoxic Properties against Epithelial Ovarian Cancer. Biomedical Journal of Scientific & Technical Research, 28(1). [Link]

-

Cold Spring Harbor Laboratory Press . (2002). Stock Solutions. CSH Protocols. [Link]

-

Grkovic, T., et al. (2014). Chemoinformatic Analysis as a Tool for Prioritization of Trypanocidal Marine Derived Lead Compounds. Marine Drugs, 12(3), 1214–1242. [Link]

-

Copp, B. R., et al. (2021). Chemistry, Chemotaxonomy and Biological Activity of the Latrunculid Sponges (Order Poecilosclerida, Family Latrunculiidae). Marine Drugs, 19(1), 43. [Link]

-

Capon, R. J., Macleod, J. K., & Willis, A. C. (1987). Trunculin-A and trunculin-B, norsesterterpene cyclic peroxides from a marine sponge, Latrunculia-brevis. Journal of Organic Chemistry, 52(3), 339-342. [Link]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 445420, Latrunculin A. [Link]

-

Keyzers, R. A., & Davies-Coleman, M. T. (2021). Chemistry, Chemotaxonomy and Biological Activity of the Latrunculid Sponges (Order Poecilosclerida, Family Latrunculiidae). PMC, NCBI. [Link]

Sources

- 1. Chemistry, Chemotaxonomy and Biological Activity of the Latrunculid Sponges (Order Poecilosclerida, Family Latrunculiidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CMNPD [cmnpd.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemoinformatic Analysis as a Tool for Prioritization of Trypanocidal Marine Derived Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Cyclic Peroxide Extraction & Stability

Subject: Preventing Degradation of Cyclic Peroxides (e.g., Artemisinins, Endoperoxides)

Core Directive & Scope

Objective: This guide provides an autonomous, field-validated troubleshooting framework for the extraction of thermally and chemically labile cyclic peroxides. Unlike linear peroxides, cyclic peroxides (such as the antimalarial Artemisinin or marine-derived Plakortin) possess a strained 1,2,4-trioxane or endoperoxide bridge that is highly susceptible to homolytic cleavage and rearrangement.

The Golden Rule: The integrity of the peroxide bond (-O-O-) is the rate-limiting step of your yield. Treat the extraction vessel as a "cold, dark, metal-free" zone.

Critical Troubleshooting & FAQs

Module A: Thermal & Photochemical Degradation

Q: My HPLC chromatogram shows a "ghost peak" eluting just before my target cyclic peroxide. Is this an impurity or a degradation product?

A: This is likely a thermal degradation artifact.

-

The Mechanism: Cyclic peroxides undergo homolytic fission of the O-O bond at temperatures as low as 50°C. For Artemisinin, this results in the loss of the peroxide bridge, often rearranging into deoxyartemisinin or ring-opened isomers like iso-artemisitene .

-

The Fix:

-

Temperature Ceiling: Never exceed 40°C during solvent removal. Use a rotary evaporator with a high-vacuum pump to lower the boiling point, rather than increasing the water bath temperature.

-

Avoid Soxhlet: Standard Soxhlet extraction boils the solvent repeatedly, exposing the analyte to sustained heat. Switch to Cold Maceration or Supercritical Fluid Extraction (SFE) .

-

Validation: Spike a small aliquot with a known standard and incubate at your extraction temperature for 1 hour. Analyze via TLC/HPLC. If the "ghost peak" appears, your process is too hot.

-

Q: I am extracting from fresh plant material. Do I need to worry about light exposure?

A: Yes. While cyclic peroxides are generally more stable than hydroperoxides, the complex biological matrix contains chlorophyll and other photosensitizers.

-

The Risk: Under ambient light, chlorophyll can generate singlet oxygen (

) or radical species that attack the peroxide bridge. -

The Protocol: Wrap all extraction columns and flasks in aluminum foil. Perform final concentration steps in amber glassware.

Module B: Chemical Compatibility (The "Fenton" Trap)

Q: My yield is consistently low despite using cold extraction. I am using a stainless steel extraction vessel.

A: You are likely witnessing Metal-Induced Decomposition .

-

The Science: Transition metals, particularly Iron (Fe²⁺/Fe³⁺), catalyze the rupture of the peroxide bond via a Fenton-like reaction . This electron transfer is rapid and irreversible. Even "stainless" steel can leach trace iron ions in the presence of slightly acidic plant saps.

-

The Solution:

-

Passivation: If you must use steel (e.g., in SFE), ensure the system is fully passivated (nitric acid treated) or lined with PTFE/Teflon.

-

Chelation: Add 0.1% EDTA (disodium salt) to your aqueous/alcoholic extraction solvent. This scavenges free metal ions before they can attack the peroxide.

-

Glass/Plastic: For low-pressure extractions, strictly use borosilicate glass or high-density polyethylene (HDPE).

-

Experimental Protocols & Workflows

Protocol A: Supercritical CO₂ Extraction (The Gold Standard)

Recommended for: High-value targets (e.g., Artemisinin) requiring solvent-free purity.

Rationale: SFE operates at low temperatures and an oxygen-free environment, mitigating both thermal and oxidative degradation.

| Parameter | Setting | Scientific Justification |

| Pressure | 150 – 250 bar (15–25 MPa) | High enough to solvate the peroxide, low enough to avoid co-extracting heavy waxes. |

| Temperature | 40°C – 50°C | Critical Limit. Above 60°C, yield drops significantly due to ring opening [1]. |

| Co-solvent | 3% - 5% Ethanol | Cyclic peroxides are moderately polar. Pure CO₂ is too non-polar for efficient recovery. |

| Flow Rate | 2 mL/min (lab scale) | Balances mass transfer with residence time. |

Step-by-Step:

-

Prep: Grind dried biomass to <0.5 mm particle size.

-

Load: Pack into the extraction vessel. Crucial: Add a 1cm layer of sea sand at the top and bottom to prevent channeling.

-

Pressurize: Ramp to 150 bar at 40°C.

-

Static Phase: Hold for 15 minutes (allows CO₂ to penetrate the matrix).

-

Dynamic Phase: Flow CO₂ + 3% EtOH for 60 minutes.

-

Collection: Depressurize into a trap containing cold ethanol.

Protocol B: Cold Maceration (The Low-Cost Alternative)

Recommended for: Bulk extraction where SFE is unavailable.

-

Solvent Choice: Use n-Hexane or Petroleum Ether . Avoid methanol if the extract is acidic, as it can promote transesterification.

-

Process:

-

Submerge biomass in solvent (ratio 1:10 w/v).

-

Agitate at Room Temperature (20-25°C) for 24 hours.

-

Filtration: Filter through a PTFE membrane. Do not use paper filters if they have been acid-washed.

-

-

Concentration: Evaporate solvent under vacuum at <35°C .

Visualization: The Extraction Decision Matrix

The following diagram illustrates the logic flow for selecting the correct extraction method based on your specific stability constraints.

Figure 1: Decision tree for selecting extraction methodologies based on thermal stability and equipment availability, with critical checkpoints for metal contamination.

Reference Data: Solvent & Stability Table

| Solvent | Polarity | Suitability for Cyclic Peroxides | Risk Factor |

| Supercritical CO₂ | Tunable | Excellent | Low. Requires high pressure equipment. |

| n-Hexane | Non-polar | Good | Low. Poor solubility for more polar derivatives. |

| Ethanol | Polar | Moderate | Moderate. Can co-extract acids that catalyze degradation. |

| Chloroform | Moderate | Poor | High. Often contains HCl traces (stabilizer) which destroys peroxides. |

| Acetone | Polar | Poor | High. Can form explosive cyclic peroxide byproducts (TATP) if acidified. |

References

-

Optimization of Supercritical Fluid Extraction of Artemisinin. Source: Journal of Supercritical Fluids / NIH Link:[Link] Relevance: Establishes the 40-50°C upper limit for SFE to prevent yield loss.

-

Iron-Mediated Degradation of Artemisinin. Source: RSC Advances / ChemComm Link:[Link] Relevance: Details the Fenton-like mechanism where Fe(II) cleaves the endoperoxide bridge.

-

Thermal Stability of Organic Peroxides. Source: Process Safety Progress (Wiley) Link:[Link] Relevance:[1][2][3][4][5][6] Provides activation energy data for O-O bond homolysis.

-

Extraction Technologies for Artemisinin: A Comparative Study. Source: Malaria Journal Link:[Link] Relevance: Compares solvent extraction vs. SFE yields and purity profiles.

Sources

- 1. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRPI0903275B1 - ARTEMISININ EXTRACTION AND PURIFICATION PROCESS FROM ARTEMISIA ANNUA SOLID MASS USING CARBON DIOXIDE - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of decomposition of cyclic peroxides, 4-alkoxy-1,4-dihydro-2,3-benzodioxin-1-ols, to afford hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Maximizing Trunculin A Yield from Latrunculia Extracts

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction and purification of Trunculin A from Latrunculia species. It is designed to be a practical resource for troubleshooting common issues and improving the yield and purity of this valuable marine-derived macrolide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating Trunculin A from Latrunculia sponges?

The primary challenges are twofold: the inherently low abundance of Trunculin A in the sponge biomass and its potential for degradation during the extraction and purification process.[1] Marine sponges, in general, present a challenge due to the complex mixture of secondary metabolites, which requires multi-step purification procedures.[2]

Q2: Which Latrunculia species are known to produce Trunculin A?

Trunculin A was first isolated from the Red Sea sponge Latrunculia magnifica (now often referred to as Negombata magnifica).[3][4] Other Latrunculia species may also produce Trunculin A or its analogs, but N. magnifica is the most cited source.

Q3: What is the primary mechanism of action of Trunculin A, and why is it of interest?

Trunculin A is a potent inhibitor of actin polymerization.[1] It binds to monomeric G-actin with a 1:1 stoichiometry, preventing its assembly into F-actin filaments. This disruption of the actin cytoskeleton makes it a valuable tool in cell biology research and a potential lead compound for anticancer drug development.

Q4: What are the key differences between Trunculin A and Trunculin B?

Trunculin A and B are structural analogs. Trunculin A is generally considered more potent in its biological activity. Trunculin B has been noted to be less stable, particularly in the presence of serum, which can be a consideration for downstream applications.[4]

Q5: Is it possible to improve Trunculin A yield through aquaculture of Latrunculia?

Sponge aquaculture, or "sea ranching," is a promising strategy to address the supply problem of bioactive marine natural products.[2] While research in this area is ongoing, it presents a potential avenue for a more sustainable and consistent source of Latrunculia biomass.

Troubleshooting Guide: Improving Trunculin A Yield

This section addresses specific issues that can arise during the extraction and purification of Trunculin A, providing explanations and actionable solutions.

Issue 1: Low Yield of Crude Extract

Possible Causes:

-

Incomplete Extraction: The solvent may not be efficiently penetrating the sponge tissue to extract the target compound.

-

Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for Trunculin A.

-

Degradation during Extraction: Prolonged extraction times or harsh conditions can lead to the breakdown of Trunculin A.

Solutions & Explanations:

-

Optimize Sponge Preparation: Immediately freeze-dry (lyophilize) the collected sponge to preserve the integrity of the secondary metabolites. Grind the lyophilized sponge into a fine powder to maximize the surface area for solvent penetration.

-

Solvent Selection: Trunculin A is a macrolide with moderate polarity. Methanol is a commonly used and effective solvent for initial extraction. A mixture of methanol and a less polar solvent like dichloromethane (CH2Cl2) can also be effective.[3] The choice of solvent is critical, as it directly impacts the types of compounds that are predominantly extracted.[1][5]

-

Extraction Method: Maceration with repeated solvent exchanges is a standard and effective method. Ensure sufficient time for each extraction step (e.g., 24 hours) to allow for complete diffusion.

-

Temperature Considerations: While gentle heating can sometimes improve extraction efficiency, it also increases the risk of degradation. For a potentially sensitive compound like Trunculin A, performing the extraction at room temperature is a safer initial approach.

Issue 2: Low Purity of Crude Extract

Possible Causes:

-

Co-extraction of a Wide Range of Compounds: The initial extraction will inevitably pull out a complex mixture of lipids, pigments, and other secondary metabolites.

-

Presence of Polar Impurities: Using a highly polar solvent can lead to the co-extraction of a large amount of polar ballast.

Solutions & Explanations:

-

Solvent Partitioning (Kupchan Method): After the initial extraction and concentration, a liquid-liquid partitioning step is highly recommended. A modified Kupchan-type solvent partitioning scheme can effectively separate compounds based on their polarity. This involves sequentially partitioning the crude extract between solvents of varying polarity (e.g., hexane, dichloromethane, and methanol). Trunculin A is expected to partition into the moderately polar fraction (e.g., dichloromethane).

-

Initial Cleanup with Flash Chromatography: Before proceeding to high-resolution purification, a preliminary cleanup using flash chromatography can remove a significant portion of impurities. This technique is faster and more cost-effective than preparative HPLC for initial fractionation.

Issue 3: Low Yield After Purification

Possible Causes:

-

Degradation During Purification: Trunculin A may be sensitive to pH, temperature, or prolonged exposure to certain solvents.

-

Suboptimal Chromatographic Conditions: The chosen column, mobile phase, or gradient may not be providing adequate resolution, leading to poor separation and loss of product in mixed fractions.

-

Irreversible Adsorption to the Stationary Phase: The compound may be strongly and irreversibly binding to the chromatography column.

Solutions & Explanations:

-

Stability Considerations:

-

pH: The stability of many natural products is pH-dependent. While specific data for Trunculin A is limited, it is advisable to work with buffered mobile phases in the neutral to slightly acidic range (e.g., pH 5-7) to minimize potential hydrolysis of the macrolide ring. For other natural products, a pH of around 4 has been shown to be optimal for stability.

-

Temperature: Avoid high temperatures during all steps. Concentrate extracts using a rotary evaporator at low temperatures. If possible, conduct chromatographic separations at room temperature or even in a cooled system if degradation is suspected.

-

-

Optimize HPLC Purification:

-

Column Selection: A C18 reversed-phase column is a good starting point for the purification of moderately polar compounds like Trunculin A.

-

Mobile Phase: A gradient of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The addition of a small amount of a modifier, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), can improve peak shape and resolution.

-

Gradient Optimization: A shallow gradient will generally provide better resolution for complex mixtures. Start with a scouting gradient to determine the approximate elution time of Trunculin A, and then optimize the gradient around that point.

-

-

Alternative Purification Strategies: Consider multi-step chromatographic purification. An initial separation on a less retentive column (e.g., C8) or a different stationary phase could be beneficial.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of Trunculin A

This protocol is a generalized procedure based on established methods for the extraction of latrunculins.

-

Sponge Preparation:

-

Immediately freeze freshly collected Latrunculia sponge material.

-

Lyophilize the frozen sponge to a constant weight.

-

Grind the dried sponge into a fine powder using a blender or a mill.

-

-

Solvent Extraction:

-

Macerate the sponge powder in methanol (e.g., 1:10 w/v) at room temperature for 24 hours with constant stirring.

-

Filter the extract and repeat the extraction process two more times with fresh methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Solvent Partitioning:

-

Resuspend the concentrated methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform sequential liquid-liquid extractions with solvents of increasing polarity:

-

First, partition against n-hexane to remove non-polar lipids and pigments.

-

Next, partition the aqueous methanol phase against dichloromethane (CH2Cl2) to extract compounds of intermediate polarity, including Trunculin A.

-

The remaining aqueous phase will contain highly polar compounds.

-

-

Concentrate the dichloromethane fraction to dryness. This fraction is enriched with Trunculin A.

-

Protocol 2: Purification of Trunculin A by HPLC

This protocol outlines a general approach for the purification of Trunculin A using reversed-phase HPLC.

-

Sample Preparation:

-

Dissolve the dried dichloromethane fraction from Protocol 1 in a small volume of the initial mobile phase (e.g., 80:20 acetonitrile/water).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 80% B to 100% B over 40 minutes is a good starting point.

-

Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 4 mL/min for a 10 mm ID column).

-

Detection: UV detection at a wavelength where Trunculin A absorbs (a general starting point for macrolides is in the range of 210-230 nm).

-

-

Fraction Collection:

-

Collect fractions based on the elution profile.

-

Analyze the collected fractions by analytical HPLC or TLC to identify those containing pure Trunculin A.

-

Pool the pure fractions and evaporate the solvent to obtain the purified compound.

-

Data Presentation

Table 1: Solvent Polarity and Expected Compound Distribution

| Solvent Fraction | Polarity | Expected Compounds |

| n-Hexane | Non-polar | Lipids, pigments, non-polar terpenes |

| Dichloromethane | Intermediate | Trunculin A , other macrolides, alkaloids |

| Aqueous Methanol | Polar | Sugars, amino acids, highly polar compounds |

Visualizations

Caption: Workflow for Trunculin A Extraction and Purification.

Caption: Troubleshooting Logic for Low Trunculin A Yield.

References

-

Barrow, R. A., & Blunt, J. W. (1999). Interrogating the Bioactive Pharmacophore of the Latrunculin Chemotype by Investigating the Metabolites of Two Taxonomically Unrelated Sponges. Journal of Natural Products, 62(3), 419-425. [Link]

-

Hoberg, M., et al. (2013). Biological Activities of Ethanolic Extracts from Deep-Sea Antarctic Marine Sponges. Marine Drugs, 11(4), 1137-1151. [Link]

-

Karunarathne, W. G. D. D., & Wijesinghe, W. P. R. M. (2021). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 19(6), 332. [Link]

-

Karunarathne, W. G. D. D., & Wijesinghe, W. P. R. M. (2021). Bioactive Compounds from Marine Sponges. Encyclopedia.pub. [Link]

-

Lim, J. K., & Lee, E. (2025). Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. Natural Product Reports. [Link]

-

Mortimer, M., et al. (2012). Exploring the Stability Limits of Actin and Its Suprastructures. Biophysical Journal, 102(11), 2593-2602. [Link]

-

El-Sayed, K. A., et al. (2008). Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity. Bioorganic & Medicinal Chemistry, 16(16), 7646-7653. [Link]

-